

# Spectroscopic Analysis of Creatine Citrate: A Technical Guide

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## Compound of Interest

Compound Name: *Creatine citrate*

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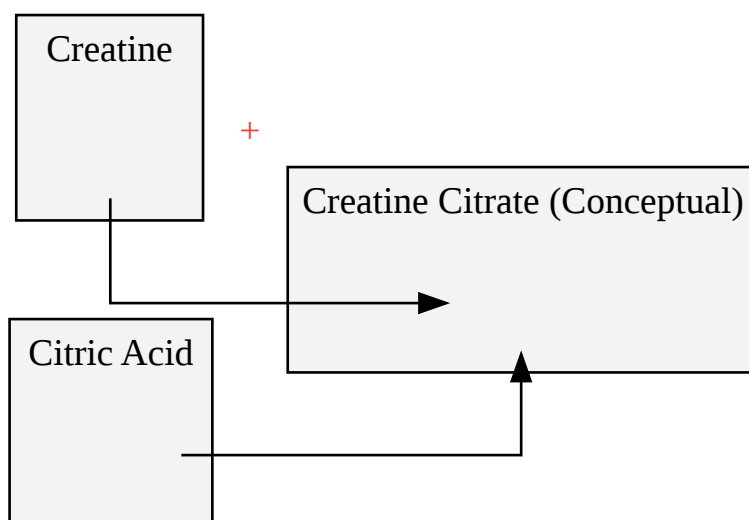
## Abstract

**Creatine citrate**, a salt formed from creatine and citric acid, is a popular dietary supplement valued for its potential for enhanced solubility and stability compared to creatine monohydrate. A thorough characterization of this compound is essential for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of **creatine citrate**, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD). This document details the experimental protocols, presents key quantitative data, and illustrates analytical workflows to serve as a comprehensive resource for professionals in the field.

## Introduction to Creatine Citrate

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and brain. While creatine monohydrate is the most studied form, alternative salt forms such as **creatine citrate** have been developed to improve physicochemical properties like aqueous solubility. Spectroscopic methods are indispensable for confirming the molecular structure, assessing purity, investigating stability, and characterizing the solid-state properties of **creatine citrate** and its related formulations.

The formation of **creatine citrate** involves an acid-base reaction between the basic guanidinium group of creatine (in its zwitterionic form) and the carboxylic acid groups of citric acid. This interaction is key to its structure and properties.



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Caption: Chemical structures of Creatine and Citric Acid leading to **Creatine Citrate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **creatine citrate** in solution. It provides detailed information about the chemical environment of individual atoms (specifically  $^1\text{H}$  and  $^{13}\text{C}$ ), confirming the identities of the creatine and citrate moieties and their stoichiometric ratio.

## Experimental Protocol ( $^1\text{H}$ NMR)

A typical protocol for acquiring a  $^1\text{H}$  NMR spectrum of **creatine citrate** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the **creatine citrate** sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly Deuterium Oxide ( $\text{D}_2\text{O}$ ), in a standard 5 mm NMR tube.  $\text{D}_2\text{O}$  is suitable due to the high solubility of **creatine citrate** and for exchanging labile protons.

- Instrumentation: Utilize a high-field NMR spectrometer, such as a 500 or 600 MHz instrument.<sup>[1]</sup>
- Data Acquisition:
  - Tune and shim the probe to optimize magnetic field homogeneity.
  - Acquire a 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
  - Solvent suppression techniques may be applied to attenuate the residual HDO signal.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum using an internal standard or to the residual solvent peak.

## Data Presentation: <sup>1</sup>H NMR Chemical Shifts

The following table summarizes the expected <sup>1</sup>H NMR chemical shifts for the creatine moiety in an aqueous solution. The citrate moiety will present as two sets of doublets (an AB quartet) around 2.5-2.7 ppm.

Assignment (Creatine Moiety)	Chemical Shift (δ) in D <sub>2</sub> O	Multiplicity
N-CH <sub>3</sub>	~3.03 ppm	Singlet
N-CH <sub>2</sub> -COOH	~3.93 ppm	Singlet

(Data synthesized from publicly available spectra for creatine)<sup>[2]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within the **creatine citrate** molecule by measuring the absorption of infrared radiation. It is particularly useful for confirming the presence of both creatine and citrate components and for studying solid-state interactions, such as hydrogen bonding in co-crystals.[3]

## Experimental Protocol (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the solid **creatine citrate** powder directly onto the ATR crystal (e.g., diamond or germanium).
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) and instrument-related absorptions.
- **Sample Spectrum Collection:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
- **Instrumentation:** Use a benchtop FTIR spectrometer. Spectra are typically recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$ . [4]
- **Data Acquisition:** Co-add 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$  to obtain a high-quality spectrum.

## Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of **creatine citrate** will be a superposition of the spectra of creatine and citric acid, with potential shifts due to intermolecular interactions.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode Assignment (Creatine Moiety)	Reference
~3000-3500	N-H stretching vibrations	[4][5]
~1600-1700	C=O stretching (carboxylate)	[6]
1396	C-N stretching / CH <sub>2</sub> wagging	[4][7]
1308	C-N stretching / CH <sub>2</sub> wagging	[4][7]

(Citric acid will show characteristic broad O-H stretches (~2500-3300 cm<sup>-1</sup>) and C=O stretches (~1700 cm<sup>-1</sup>) from its carboxylic acid groups)

## Mass Spectrometry (MS)

Mass spectrometry, typically coupled with a liquid chromatography (LC) separation front-end (LC-MS/MS), is the gold standard for the quantification of creatine and its degradation product, creatinine.[8] It offers exceptional sensitivity and specificity, making it ideal for stability studies, pharmacokinetic analysis, and impurity profiling.

## Experimental Protocol (LC-MS/MS)

- Sample Preparation: Accurately weigh and dissolve the **creatine citrate** sample in a suitable solvent (e.g., water or a mobile phase constituent). Perform serial dilutions to create calibration standards and quality control samples within the linear range of the assay (e.g., 0.5-200 µg/mL).[9] Protein precipitation may be required for biological matrices.
- Chromatographic Separation:
  - Column: A C18 or a HILIC column is commonly used. For example, a Raptor HILIC-Si (2.7 µm, 50 mm × 2.1 mm) column.[8]

- Mobile Phase: A typical mobile phase for HILIC separation consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[9]
- Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Detection:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity.
  - MRM Transitions: For creatine, the transition of  $m/z$  132 → 90 (loss of ketene) is often monitored. For creatinine,  $m/z$  114 → 44 is a common transition.

## Data Presentation: Key Mass Spectrometry Parameters

Analyte	Parent Ion $[M+H]^+$ ( $m/z$ )	Fragment Ion ( $m/z$ )	Technique
Creatine	132.1	90.1	LC-MS/MS
Creatinine	114.1	44.1	LC-MS/MS

(Data synthesized  
from multiple sources)

[8][9]

## Complementary Spectroscopic Techniques

### UV-Visible (UV-Vis) Spectroscopy

While creatine and citric acid do not have strong chromophores in the near-UV and visible range, UV-Vis spectroscopy can be used for quantification, often coupled with LC. The signal at ~205-220 nm is used to calculate creatine concentration.[10][11][12] A spectrophotometric method has also been developed where creatine reacts with a dye to form an orange-colored complex that can be detected at 525 nm.[13]

## Raman Spectroscopy

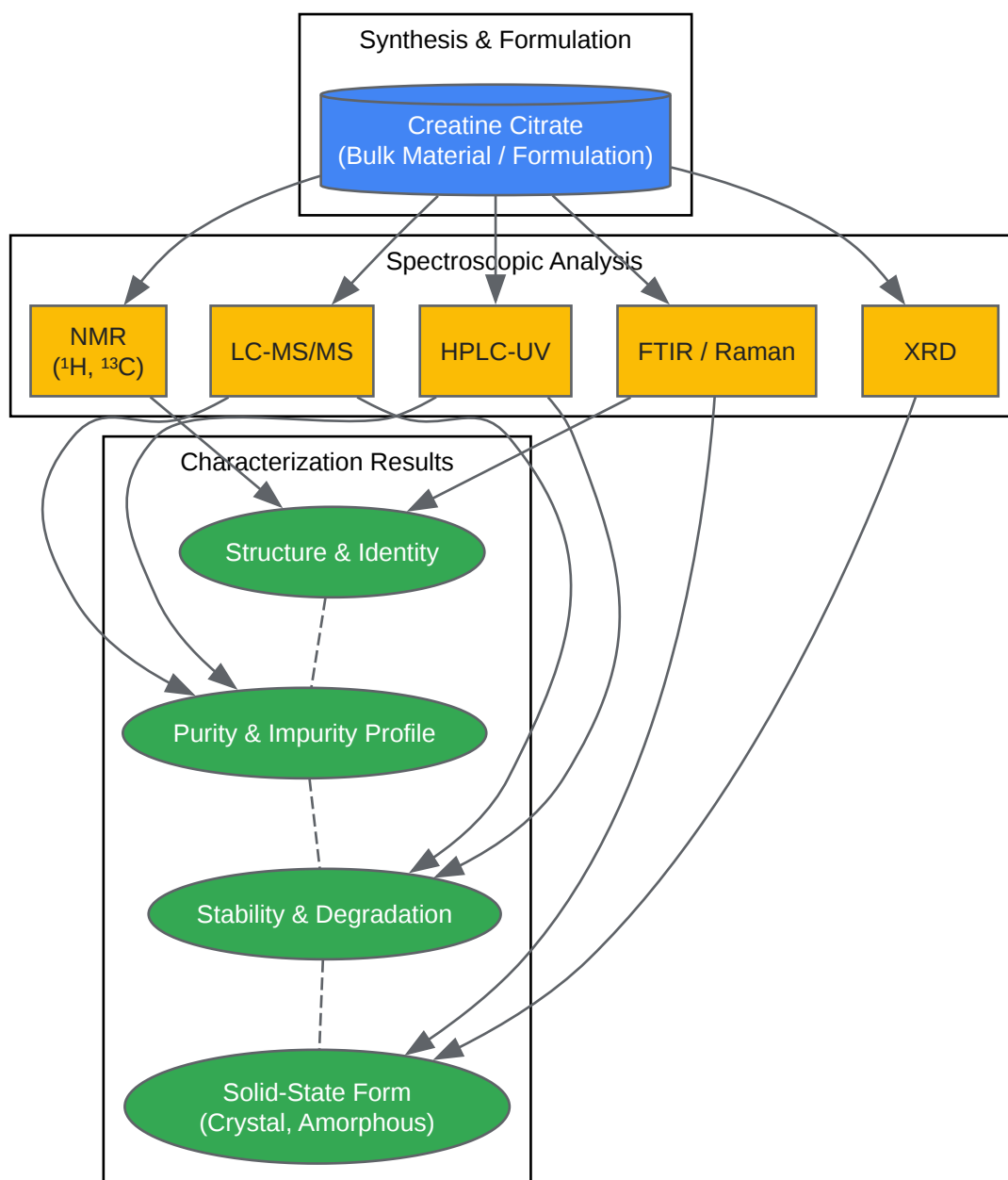
Raman spectroscopy provides information on molecular vibrations and is complementary to FTIR. It is particularly useful for analyzing aqueous samples and for studying polymorphism. Characteristic Raman peaks for creatine have been identified at 829, 915, 1049, and 1397  $\text{cm}^{-1}$ .<sup>[14]</sup>

## X-ray Diffraction (XRD)

XRD is the definitive technique for analyzing the solid-state structure of crystalline materials. Powder XRD (PXRD) is used to identify crystalline phases, assess crystallinity, and can distinguish between different forms like creatine monohydrate, anhydrous creatine, and cocrystals of creatine with citric acid.<sup>[3][15]</sup> The crystal structure of a 1:1 cocrystal of creatine and citric acid has been solved using PXRD data.<sup>[3]</sup>

## Integrated Analytical Workflow

A comprehensive analysis of **creatine citrate** involves the strategic application of multiple spectroscopic techniques. The following workflow illustrates how these methods are interrelated to provide a complete characterization of the material, from structural confirmation to stability assessment.



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Caption: Integrated workflow for the spectroscopic characterization of **Creatine Citrate**.

## Summary of Physicochemical Data

The choice of creatine salt form is often driven by properties like solubility. Spectroscopic and related analytical methods are used to quantify these advantages.



Compound	Aqueous Solubility (at 25°C)	Key Analytical Technique	Reference
Creatine Monohydrate	~13.3 g/L	HPLC	[3]
Di-creatine Citrate	Higher than Creatine Monohydrate	HPLC	[12][15]
1:1 Creatine:Citric Acid Cocrystal	~32.0 g/L	HPLC	[3]

## Conclusion

The spectroscopic analysis of **creatine citrate** is a multi-faceted process that relies on the synergistic use of several powerful techniques. NMR and FTIR are fundamental for structural identification, while XRD is essential for solid-state characterization. For quantitative analysis, particularly in the context of stability and purity, chromatography coupled with mass spectrometry or UV detection provides the required sensitivity and specificity. This guide provides the foundational protocols and data necessary for researchers, scientists, and drug development professionals to effectively characterize **creatine citrate**, ensuring product quality, safety, and efficacy.

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